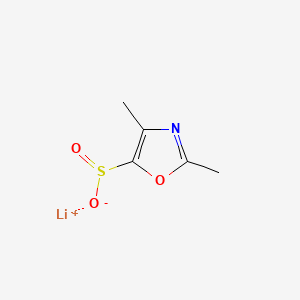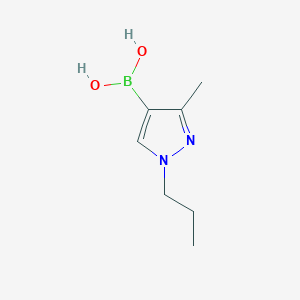
2-Bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine is a halogenated pyridine derivative. It is characterized by the presence of a bromine atom at the second position and a 1,2,2,2-tetrafluoroethyl group at the fifth position of the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 5-(1,2,2,2-tetrafluoroethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various organoboron compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium or potassium salts of nucleophiles, and the reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Cross-Coupling Reactions: Common reagents include palladium catalysts, organoboron compounds, and bases such as potassium carbonate or cesium carbonate.
Major Products
Nucleophilic Substitution: The major products are substituted pyridines where the bromine atom is replaced by the nucleophile.
Cross-Coupling Reactions: The major products are biaryl compounds or other complex organic molecules formed by the coupling of the pyridine derivative with the organoboron compound.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the synthesis of functional materials, such as liquid crystals and polymers, due to its unique electronic and steric properties.
Medicinal Chemistry: It is explored for its potential biological activities and as a precursor for the synthesis of bioactive compounds.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine in chemical reactions involves the activation of the bromine atom, making it susceptible to nucleophilic attack or facilitating its participation in cross-coupling reactions. The presence of the 1,2,2,2-tetrafluoroethyl group influences the electronic properties of the pyridine ring, affecting the reactivity and selectivity of the compound in various reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-5-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a tetrafluoroethyl group.
2-Bromo-6-(1,2,2,2-tetrafluoroethyl)pyridine: Similar in structure but with the bromine atom at the sixth position instead of the second position.
Uniqueness
2-Bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine is unique due to the specific positioning of the bromine and tetrafluoroethyl groups, which confer distinct electronic and steric properties. These properties make it particularly useful in selective organic transformations and the synthesis of specialized materials .
Eigenschaften
Molekularformel |
C7H4BrF4N |
|---|---|
Molekulargewicht |
258.01 g/mol |
IUPAC-Name |
2-bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine |
InChI |
InChI=1S/C7H4BrF4N/c8-5-2-1-4(3-13-5)6(9)7(10,11)12/h1-3,6H |
InChI-Schlüssel |
JRCIQPYQKFMIRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C(C(F)(F)F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


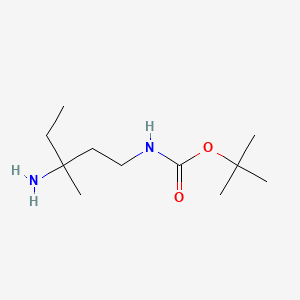
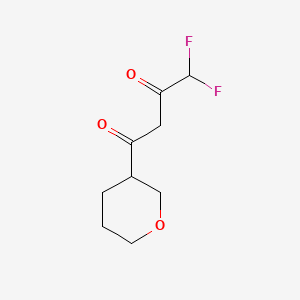
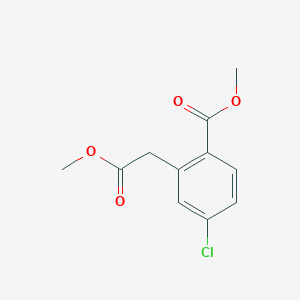
![2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B13465343.png)
![4-(Ethoxycarbonyl)-7-thiabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13465346.png)
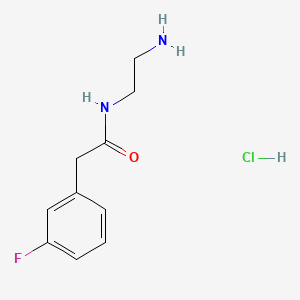
![2-{1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-2-yl}acetic acid](/img/structure/B13465352.png)
![3-[2-(difluoromethyl)-1H-imidazol-1-yl]propan-1-ol](/img/structure/B13465357.png)
![5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid](/img/structure/B13465358.png)
